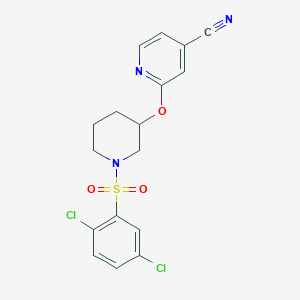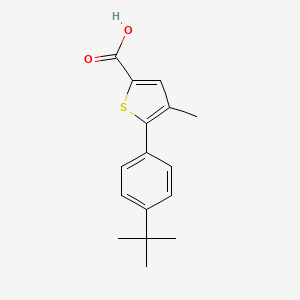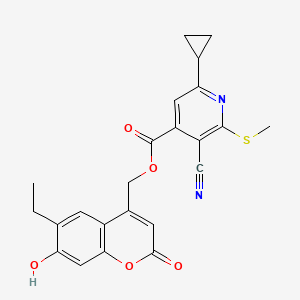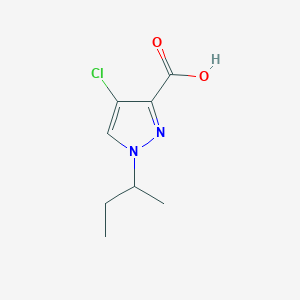![molecular formula C18H20N2O3S2 B2699082 1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-23-6](/img/structure/B2699082.png)
1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis and Characterization for Antimicrobial Use : A study by Patil et al. (2010) explored the synthesis of novel compounds structurally related to 1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole, focusing on developing better antimicrobial agents. The synthesized compounds showed significant antibacterial activity against a range of bacteria including Bacillus subtilis and Staphylococcus aureus (Patil et al., 2010).
Antiprotozoal Activity
- Synthesis for Antiprotozoal Activity : Pérez‐Villanueva et al. (2013) synthesized derivatives of 1H-benzimidazole, which is structurally similar to the chemical , and tested them against protozoa like Trichomonas vaginalis. The compounds displayed strong antiprotozoal activity, even better than metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).
Anti-Helicobacter Pylori Agents
- Novel Anti-H. Pylori Agents : Carcanague et al. (2002) developed novel structures derived from 1H-benzimidazole, which effectively acted against the gastric pathogen Helicobacter pylori. These compounds showed low minimum inhibition concentration values and were highly selective (Carcanague et al., 2002).
Fuel Cell Applications
- Direct Methanol Fuel Cell Applications : Chen et al. (2010) synthesized sulfonated polyimides bearing benzimidazole groups for application in direct methanol fuel cells. These materials showed high mechanical strength, thermal stability, and proton conductivity, indicating potential in energy applications (Chen et al., 2010).
Anticancer Research
- Inhibitors for Anticancer Chemotherapy : Xu et al. (2004) researched aminoimidazole-4-carboxamide ribonucleotide transformylase (AICAR Tfase), an enzyme in the de novo purine biosynthesis pathway, as a target for anticancer chemotherapy. They discovered inhibitors with novel scaffolds, offering alternatives to classic antifolates used in chemotherapy (Xu et al., 2004).
Non-Folate-Based Inhibitors
- Development of Non-Folate-Based Inhibitors : Kohl et al. (1992) worked on the development of non-folate-based inhibitors, specifically [(pyridylmethyl)sulfinyl]benzimidazoles, for use as antisecretory (H+,K+)-ATPase inhibitors. They emphasized the need for such inhibitors to be highly stable under physiological conditions (Kohl et al., 1992).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-14-5-3-4-6-15(14)13-24-18-19-11-12-20(18)25(21,22)17-9-7-16(23-2)8-10-17/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIUNEXDKGCFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)
![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)
![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2699007.png)

![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2699012.png)

![N-[2-[(2-Chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide](/img/structure/B2699015.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2699018.png)

